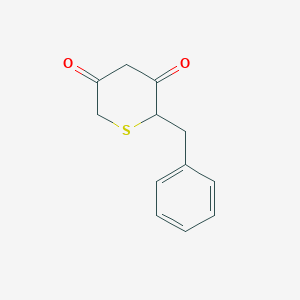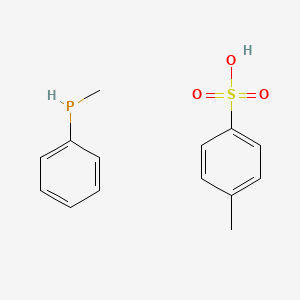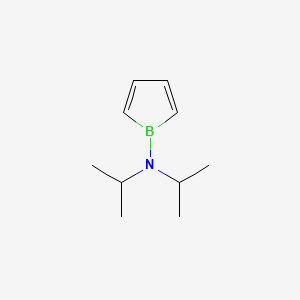![molecular formula C17H38N2O4Si B14250242 N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 390777-11-4](/img/structure/B14250242.png)
N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is a chemical compound that combines the properties of both organic and inorganic materials. It features a heptyl group and a triethoxysilyl group connected through a urea linkage. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic surfaces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of heptylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent like toluene or dichloromethane. The reaction proceeds through the nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods
Industrial production of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The heptyl group can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts like acids or bases can accelerate the condensation process.
Substitution: Various nucleophiles can be used for substitution reactions involving the heptyl group.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked polymers.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various substrates.
Industry: Utilized in coatings, adhesives, and sealants to improve their mechanical properties and durability.
Wirkmechanismus
The mechanism of action of N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The heptyl group provides hydrophobic interactions with organic polymers, enhancing adhesion and compatibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]urea
- N-(Triethoxysilylpropyl)urea
- 1-[3-(Triethoxysilyl)propyl]urea
Uniqueness
N-Heptyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its heptyl group, which provides additional hydrophobic interactions compared to other similar compounds. This enhances its effectiveness as a coupling agent, particularly in applications requiring strong adhesion between hydrophobic organic polymers and hydrophilic inorganic surfaces.
Eigenschaften
CAS-Nummer |
390777-11-4 |
|---|---|
Molekularformel |
C17H38N2O4Si |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
1-heptyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H38N2O4Si/c1-5-9-10-11-12-14-18-17(20)19-15-13-16-24(21-6-2,22-7-3)23-8-4/h5-16H2,1-4H3,(H2,18,19,20) |
InChI-Schlüssel |
AKSARAHOMRHBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

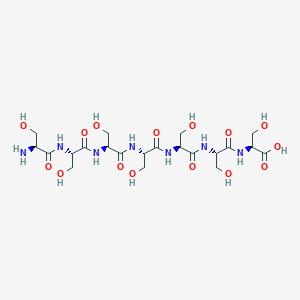
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
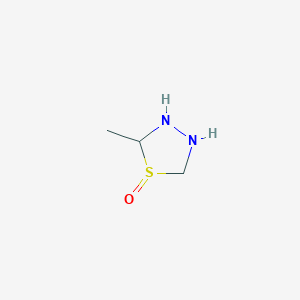
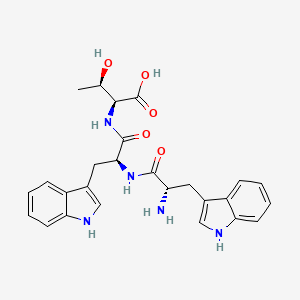
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
